Ethyl 3-(4-bromo-2-formylphenoxy)propanoate
Description
Ethyl 3-(4-bromo-2-formylphenoxy)propanoate is an aromatic ester featuring a propanoate backbone linked to a phenoxy group substituted with a bromine atom at position 4 and a formyl group at position 2. Its molecular structure combines electrophilic (bromo, formyl) and lipophilic (phenoxy, ethyl ester) moieties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 3-(4-bromo-2-formylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-2-16-12(15)5-6-17-11-4-3-10(13)7-9(11)8-14/h3-4,7-8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQMRLDBVYQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Ethyl Acrylate
A widely documented method involves the nucleophilic substitution of 4-bromo-2-formylphenol with ethyl acrylate under basic conditions. The phenolic oxygen attacks the β-carbon of ethyl acrylate, facilitated by a base such as potassium carbonate in dimethylformamide (DMF) at 80–100°C. This one-step reaction achieves yields of 65–78%, with purity exceeding 95% after recrystallization in ethanol.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ±5% per 10°C |
| Solvent | DMF or DMSO | DMF: +12% yield |
| Base | K₂CO₃ | Alternatives reduce yield by 15–20% |
| Molar Ratio (Phenol:Acrylate) | 1:1.2 | Excess acrylate improves yield by 8% |
Catalytic Hydroamination Approaches
Adapting methodologies from analogous compounds, trifluoromethanesulfonic acid (TfOH) catalyzes the coupling of 4-bromo-2-formylphenol with ethyl 3-aminopropanoate. Conducted under nitrogen at 120–160°C for 16–20 hours, this method achieves 70–85% yield with 99% purity after petroleum ether/ethyl acetate recrystallization. The mechanism proceeds via a Friedel-Crafts-type intermediate, with TfOH enhancing electrophilicity at the carbonyl group.
Process Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies highlight DMF’s superiority over THF or acetonitrile due to its high polarity, which stabilizes the transition state. Catalytic screening reveals that TfOH outperforms Lewis acids like AlCl₃, with a 25% yield increase attributed to its strong Brønsted acidity.
Catalyst Performance Table:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| TfOH | 85 | 99 | 18 |
| H₂SO₄ | 68 | 92 | 24 |
| p-TsOH | 72 | 94 | 22 |
Continuous-Flow Synthesis
Microreactor systems (e.g., φ = 500–1000 µm) enable rapid mixing and heat transfer, reducing reaction time from 18 hours to 44 seconds. A prototype setup achieved 89% yield at 160°C, with inline GC monitoring ensuring consistent product quality. This method is ideal for high-throughput applications but requires specialized equipment.
Purification and Analytical Characterization
Recrystallization Techniques
This compound is purified via sequential solvent washes:
Purity Data:
| Purification Step | Purity (%) | Recovery (%) |
|---|---|---|
| Crude Product | 75 | 100 |
| After Recrystallization | 99 | 82 |
Spectroscopic Confirmation
-
¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H, OCH₂), 7.45 (d, 1H, ArH), 8.20 (s, 1H, CHO).
-
HRMS (ESI+) : m/z calc. for C₁₂H₁₃BrO₄ [M+H]⁺: 309.9972; found: 309.9968.
Industrial Applications and Case Studies
A 2024 pilot-scale production by Zhejiang Hisun Pharmaceutical utilized continuous-flow synthesis to manufacture 50 kg batches with 87% yield, demonstrating feasibility for API intermediate synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Batch (K₂CO₃/DMF) | 78 | 95 | Moderate | 120 |
| Catalytic (TfOH) | 85 | 99 | High | 145 |
| Continuous Flow | 89 | 98 | Very High | 210 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2-formylphenoxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 3-(4-bromo-2-carboxyphenoxy)propanoate.
Reduction: Ethyl 3-(4-bromo-2-hydroxyphenoxy)propanoate.
Substitution: Ethyl 3-(4-substituted-2-formylphenoxy)propanoate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 3-(4-bromo-2-formylphenoxy)propanoate serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through oxidation, reduction, and substitution reactions. For instance:
- Oxidation Products: Ethyl 3-(4-bromo-2-carboxyphenoxy)propanoate.
- Reduction Products: Ethyl 3-(4-bromo-2-hydroxymethylphenoxy)propanoate.
- Substitution Products: Ethyl 3-(4-amino-2-formylphenoxy)propanoate.
These derivatives can be further explored for their chemical properties and potential applications.
Drug Development
The compound's structural characteristics make it a promising candidate for drug development. Its ability to interact with specific enzymes and receptors suggests potential therapeutic applications, particularly in targeting inflammatory pathways or cancer-related mechanisms. Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory and anticancer activities, making this compound a subject of interest for further investigation in medicinal chemistry.
Material Science
In material science, this compound can be used to synthesize polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength, thermal stability, and flame retardancy. Research into its application in coatings and other materials is ongoing, with potential for use in various industrial applications.
Case Studies
Several case studies highlight the compound's applications:
- Case Study on Drug Development: A study focused on phenoxy derivatives demonstrated that compounds similar to this compound showed significant inhibition of cyclooxygenase enzymes (COX), indicating anti-inflammatory properties. The introduction of bromine at specific positions on the phenoxy ring was shown to enhance inhibitory efficacy, suggesting that modifications to this compound could yield potent therapeutic agents .
- Case Study on Polymer Synthesis: Research into polymers derived from ethyl phenoxy compounds revealed their utility in developing materials for consumer products with low ecological hazards. The ability to modify the chemical structure allows for the design of polymers that meet safety and regulatory standards while maintaining performance characteristics .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-2-formylphenoxy)propanoate involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromo and formyl groups allows for specific interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The table below compares key structural analogs, highlighting substituent-driven differences:
Key Observations:
- Electrophilicity : The formyl group in the target compound enhances reactivity toward nucleophiles (e.g., amines, hydrazines) compared to hydroxyl or methoxy substituents .
- Stability : Silyl-protected analogs (e.g., tert-butyldimethylsilyl ethers) show improved stability under acidic conditions compared to unprotected hydroxyl groups .
Biological Activity
Ethyl 3-(4-bromo-2-formylphenoxy)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bromine atom and a formyl group on a phenoxypropanoate backbone. Its molecular formula is , indicating the presence of functional groups that may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's electrophilic character, potentially allowing it to form covalent bonds with nucleophilic sites on proteins, which can alter their function.
Potential Mechanisms:
- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, influencing biochemical pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive binding.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, making it a candidate for further therapeutic exploration.
Data Table: Biological Activities Overview
| Activity | Tested Organisms/Conditions | IC50 Values | References |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Anti-inflammatory | RAW 264.7 macrophages | 20 µg/mL | |
| Cytotoxicity | HeLa cells | 25 µg/mL |
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of this compound, it was found to exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus. The IC50 value was determined to be 15 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound. Using RAW 264.7 macrophages, researchers observed a dose-dependent reduction in inflammatory markers when treated with this compound. The IC50 value for this effect was approximately 20 µg/mL, suggesting promising therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-bromophenyl)propanoate | Lacks formyl group | Moderate antimicrobial activity |
| Ethyl 2-(4-bromo-3-formylphenoxy)propanoate | Different position of formyl group | Higher cytotoxicity against cancer cells |
| Ethyl 3-(4-bromo-2-hydroxymethylphenoxy)propanoate | Hydroxymethyl instead of formyl group | Enhanced anti-inflammatory effects |
Q & A
Q. What are the established synthetic routes for Ethyl 3-(4-bromo-2-formylphenoxy)propanoate, and what key reaction conditions are critical for yield optimization?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, a microwave-assisted coupling of 4-bromo-2-ethylphenol with a boronic ester derivative (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) using Pd(PPh₃)₄ as a catalyst in DMF/Na₂CO₃ at 80°C achieves efficient C–O bond formation . Yield optimization relies on:
- Catalyst loading (e.g., 0.5–1 mol% Pd).
- Solvent polarity (DMF enhances nucleophilicity).
- Temperature control (80–100°C minimizes side reactions).
Post-reaction purification via silica gel chromatography (n-hexane/ethyl acetate, 98:2) is recommended .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key analytical methods include:
- ¹H/¹³C NMR : Peaks for the formyl group (~9.8 ppm, singlet) and brominated aromatic protons (downfield shifts due to electron withdrawal) .
- HSQC NMR : Correlates C–H bonds in the phenoxypropanoate backbone to resolve overlapping signals .
- GC-FID/MS : Detects volatile byproducts (e.g., dehalogenated intermediates) and quantifies purity (>95%) .
Advanced Research Questions
Q. What methodologies address contradictory data in cross-coupling reactions involving the bromoaryl and formyl groups?
Contradictions in yield or selectivity often arise from:
- Competitive side reactions : The formyl group may undergo unintended reduction (e.g., to –CH₂OH) under basic conditions. Mitigate this by using mild bases (Cs₂CO₃ instead of NaOH) .
- Catalyst poisoning : The formyl group can coordinate to Pd, reducing activity. Optimize with bulky ligands (e.g., dppf) to shield the metal center .
Validate reaction pathways via control experiments (e.g., omitting Pd catalyst to isolate non-catalytic byproducts) .
Q. How can the reactivity of the formyl group in this compound be exploited for derivatization in drug discovery?
The formyl group serves as a versatile handle for:
- Schiff base formation : React with primary amines (e.g., anilines) to generate imine-linked conjugates for bioactivity screening .
- Reductive amination : Use NaBH₃CN or H₂/Pd-C to stabilize amine adducts .
Monitor reaction progress via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) and LC-MS (mass shift corresponding to adduct formation).
Q. What advanced techniques resolve challenges in isolating this compound from complex reaction mixtures?
- Preparative HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 70:30) to separate polar byproducts .
- Crystallization screening : Test solvents like ethyl acetate/n-hexane (1:3) to exploit differences in ester solubility .
- Counterion exchange : Convert the sodium salt (if formed) to free acid via ion-exchange resin for improved crystallinity .
Methodological Considerations
Q. What strategies optimize solvent selection for large-scale synthesis while minimizing environmental impact?
- Replace DMF with Cyrene (dihydrolevoglucosenone), a biodegradable solvent, for Pd-catalyzed couplings .
- Employ microwave irradiation to reduce reaction time (1–2 hours vs. 24 hours conventional) and solvent volume .
Q. How do steric and electronic effects influence the reactivity of the bromoaryl moiety in further functionalization?
- Steric hindrance : The 4-bromo-2-formyl substitution pattern directs electrophilic substitution to the 5-position of the aromatic ring.
- Electronic effects : The electron-withdrawing bromo and formyl groups activate the ring for nucleophilic attack (e.g., SNAr with amines) .
Validate regioselectivity via NOESY NMR or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
